molecular formula C13H19Cl2N3O B13779176 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride CAS No. 75159-40-9

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride

Cat. No.: B13779176
CAS No.: 75159-40-9
M. Wt: 304.21 g/mol
InChI Key: CAYYWKKNDLSJET-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium at room temperature. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the quinazolinone structure . Another method involves the use of formic acid or acetic acid/formic acid in a Leuckart-Wallach type reaction, which produces the desired compound with water, carbon dioxide, and methanol as byproducts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry.

Scientific Research Applications

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A closely related compound with similar structural features.

    2,3-Dihydroquinazolinone: Another derivative with potential biological activities.

Uniqueness

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is unique due to the presence of the diethylamino group, which can enhance its biological activity and solubility. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

75159-40-9

Molecular Formula

C13H19Cl2N3O

Molecular Weight

304.21 g/mol

IUPAC Name

3-(diethylaminomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-15(4-2)10-16-9-14-12-8-6-5-7-11(12)13(16)17;;/h5-9H,3-4,10H2,1-2H3;2*1H

InChI Key

CAYYWKKNDLSJET-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C=NC2=CC=CC=C2C1=O.Cl.Cl

Origin of Product

United States

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